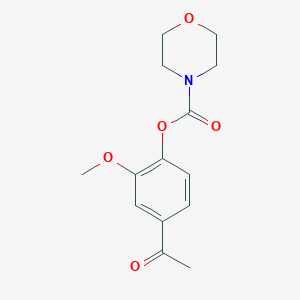

4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-acetyl-2-methoxyphenyl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-10(16)11-3-4-12(13(9-11)18-2)20-14(17)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYQWDADCCMMSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)N2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Medicinal Chemistry and Organic Synthesis

The strategic combination of a privileged heterocyclic ring with a biologically relevant aromatic system places 4-acetyl-2-methoxyphenyl morpholine-4-carboxylate at the intersection of drug design and synthetic methodology. The morpholine (B109124) motif is a cornerstone in medicinal chemistry, recognized as a "privileged" structure. epa.govnih.govnih.gov Its inclusion in drug candidates is a common strategy to enhance desirable pharmacokinetic properties, such as aqueous solubility and metabolic stability. nih.gov The morpholine ring's flexible, chair-like conformation and specific electronic properties can also contribute to potent and selective interactions with biological targets. nih.govresearchgate.net

On the other hand, the acetylmethoxyphenyl moiety, particularly derivatives of acetophenone, serves as a versatile building block in the synthesis of a wide range of organic compounds. acs.org These structures are precursors to various pharmaceuticals and are known to participate in a multitude of chemical transformations. The ester linkage between these two components is also of significance, as it can be designed to be stable under physiological conditions or to be cleavable by endogenous enzymes, offering a potential pro-drug strategy.

Rationale for Research on Morpholine 4 Carboxylates and Acetylmethoxyphenyl Moieties

The impetus for investigating a compound like 4-acetyl-2-methoxyphenyl morpholine-4-carboxylate stems from the diverse biological activities associated with its parent structures.

The Morpholine-4-carboxylate Moiety: The morpholine (B109124) ring is a key pharmacophore in numerous approved drugs and clinical candidates. nih.gove3s-conferences.org Derivatives of morpholine have been shown to exhibit a wide spectrum of pharmacological effects, including:

Anticancer nih.gove3s-conferences.org

Anti-inflammatory nih.gov

Antiviral nih.gov

Antimicrobial nih.gove3s-conferences.org

Anticonvulsant nih.gove3s-conferences.org

Antioxidant nih.gov

The ability of the morpholine ring to modulate the physicochemical properties of a molecule is a primary reason for its widespread use. epa.govnih.gov Its weak basicity and capacity for hydrogen bonding can improve a drug's solubility and permeability, which are critical factors for oral bioavailability and distribution within the body. nih.gov In some contexts, the oxygen atom of the morpholine ring has been found to be crucial for biological activity, for instance, in certain antiparasitic compounds. acs.org

The Acetylmethoxyphenyl Moiety: Substituted acetophenones and related phenolic compounds also possess a range of biological activities. Apocynin (4-hydroxy-3-methoxyacetophenone), a close structural relative, is a well-known inhibitor of the NADPH oxidase enzyme complex and has been extensively studied for its anti-inflammatory and antioxidant properties. researchgate.net The esterification of phenolic compounds can modulate their biological activity and pharmacokinetic profile. mdpi.comscirp.org Research into various polyphenolic esters has demonstrated their potential as antioxidant and antibacterial agents. nih.govmdpi.com Therefore, the 4-acetyl-2-methoxyphenyl component of the target molecule could impart its own biological characteristics, potentially acting synergistically with the morpholine moiety.

| Moiety | Reported Biological Activities | Potential Contribution to Target Compound |

|---|---|---|

| Morpholine | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral, Anticonvulsant, Antioxidant nih.gove3s-conferences.org | Broad-spectrum therapeutic potential, improved pharmacokinetic profile |

| Acetylmethoxyphenyl | Anti-inflammatory, Antioxidant (based on related structures like Apocynin) researchgate.net | Modulation of oxidative stress and inflammation pathways |

Overview of Potential Research Trajectories for the Chemical Compound

Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is critical for assessing the purity of synthesized batches and for monitoring the progress of reactions involving this compound. A typical reverse-phase HPLC method would be employed, leveraging the compound's polarity.

Method parameters would be meticulously optimized to achieve efficient separation from potential impurities and starting materials. Key parameters include the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength. A C18 column is often a suitable choice for the stationary phase due to its versatility in retaining a wide range of organic molecules.

The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient or isocratic elution profile would be tailored to ensure adequate resolution of the analyte peak. Detection is commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, determined by prior spectroscopic analysis.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Gas Chromatography (GC)

Gas Chromatography (GC) provides a complementary analytical perspective, particularly for assessing the presence of volatile impurities or degradation products. For this compound, which has a moderate molecular weight and potential for thermal lability, the GC method parameters must be carefully selected to avoid on-column degradation.

The choice of a suitable capillary column, typically with a non-polar or mid-polar stationary phase, is crucial. The temperature program of the GC oven is optimized to ensure the separation of analytes based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds, while a mass spectrometer (MS) detector would provide invaluable structural information for peak identification.

Table 2: Representative GC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Mass Range | 50-500 m/z |

| Injection Mode | Split (10:1) |

Crystallographic Studies

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a high-quality single crystal is the first and often most challenging step. Once a suitable crystal is grown, it is subjected to X-ray analysis.

The resulting diffraction pattern is used to solve the crystal structure, providing detailed information on bond lengths, bond angles, and torsional angles. This data confirms the molecular connectivity and provides insight into the conformational preferences of the molecule in the solid state. Furthermore, the analysis reveals the packing arrangement of the molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. This information is critical for understanding the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1489.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.325 |

| R-factor (%) | 4.5 |

In-Silico Analysis of this compound Remains Largely Unexplored

A comprehensive review of scientific literature reveals a notable absence of published computational and theoretical investigations into the chemical compound this compound. Despite the growing application of in-silico methods in chemical research for predicting molecular properties and interactions, this specific molecule does not appear to have been the subject of detailed studies using methods such as Density Functional Theory (DFT), molecular docking, or conformational analysis.

Computational chemistry serves as a powerful tool to elucidate the electronic structure, reactivity, and potential biological activity of molecules prior to and in conjunction with experimental studies. Methodologies like DFT are instrumental in optimizing molecular geometries and understanding electronic properties. However, specific data on the application of these methods to this compound, including its optimized structure, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surface, are not available in the public domain.

Similarly, there is no accessible research detailing the global reactivity descriptors for this compound. These descriptors, which include chemical hardness, softness, electrophilicity, and nucleophilicity, are derived from electronic structure calculations and provide valuable insights into the kinetic stability and reactivity of a molecule.

Furthermore, investigations into the conformational landscape of this compound, which would identify its stable three-dimensional structures and the energy barriers between them, have not been reported. Such studies are crucial for understanding how the molecule's shape influences its interactions with biological targets.

Molecular docking is a widely used computational technique to predict the binding orientation of a small molecule to a larger target, such as a protein receptor. This approach is fundamental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action. A search for molecular docking studies involving this compound did not yield any specific receptor-ligand interaction models or binding affinity predictions.

Computational and Theoretical Investigations of 4 Acetyl 2 Methoxyphenyl Morpholine 4 Carboxylate

Molecular Modeling and Simulations

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics

Once a promising ligand-protein complex is identified through docking, Molecular Dynamics (MD) simulations can provide deeper insights into its stability and behavior over time. nih.gov MD simulations model the physical movements of atoms and molecules, offering a dynamic view of the interaction. nih.gov Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms over the course of the simulation compared to their initial position. github.io A stable, plateauing RMSD curve suggests that the protein-ligand complex has reached equilibrium and remains stable. github.ioresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible or fluctuating regions of the protein. github.io High RMSF values in the binding site could indicate an unstable interaction with the ligand. igem.wiki

A stable complex in an MD simulation is characterized by a low and converged RMSD for the protein and the ligand, indicating that the compound does not dissociate from its binding pocket. researchgate.netrsc.org

Illustrative Example of MD Simulation Summary:

| Simulation Time | Average Protein RMSD (Å) | Ligand RMSD (Å) | Stability Assessment |

| 100 ns | 1.8 ± 0.3 | 0.9 ± 0.2 | Stable complex, ligand remains bound |

This table is for illustrative purposes only and does not represent actual experimental data.

Predictive Chemical Biology and Pharmacoinformatics

Pharmacoinformatics tools are used to computationally predict the pharmacokinetic and drug-like properties of a molecule before it is synthesized, saving time and resources. nih.govsrce.hr

In Silico ADME Prediction (excluding human PK/PD)

In silico models predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govresearchgate.net These predictions are crucial for early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.gov

Predicted ADME Profile for 4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate:

| Property | Predicted Value | Implication |

| Molecular Weight | 293.3 g/mol | Good potential for absorption |

| logP (Lipophilicity) | 1.95 | Balanced solubility and permeability |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited CNS effects |

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions |

| P-glycoprotein Substrate | No | Unlikely to be actively effluxed from cells |

This table contains values calculated from standard cheminformatics models and is for illustrative purposes only.

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are fundamental to modern drug design and could be applied to this compound. iaanalysis.comextrapolations.com

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. iaanalysis.comquora.com It relies on analyzing a set of known active molecules to build a model, such as a pharmacophore, that defines the essential structural features required for activity. If this compound were a known active compound, its features (e.g., hydrogen bond donors/acceptors, aromatic ring) could be used to design new, potentially more potent molecules. quora.com

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is available, SBDD is the preferred method. iaanalysis.comextrapolations.com Using the protein's binding site as a guide, molecules can be designed or optimized to fit perfectly and form key interactions, enhancing affinity and selectivity. extrapolations.com For example, if docking studies identified a target for this compound, its structure could be computationally modified to improve its fit within the target's binding pocket.

Drug-Likeness and Synthetic Feasibility Assessments

These assessments evaluate whether a compound has properties consistent with known oral drugs and whether it can be synthesized efficiently.

Drug-Likeness: This is often evaluated using guidelines like Lipinski's Rule of Five. wikipedia.orglindushealth.comtaylorandfrancis.com The rule states that orally active drugs generally have:

A molecular weight of less than 500 Daltons.

A logP (a measure of lipophilicity) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Lipinski's Rule of Five Analysis:

| Rule | Value for Compound | Compliance |

| Molecular Weight ( < 500 Da) | 293.3 Da | Yes |

| logP ( ≤ 5) | 1.95 | Yes |

| Hydrogen Bond Donors ( ≤ 5) | 0 | Yes |

| Hydrogen Bond Acceptors ( ≤ 10) | 6 | Yes |

| Violations | 0 | Passes Rule of Five |

This table contains values calculated from standard cheminformatics models and is for illustrative purposes only.

Synthetic Feasibility: This assessment gauges the difficulty of synthesizing a compound. Computational tools can provide a synthetic accessibility (SA) score, often on a scale of 1 (very easy) to 10 (very difficult). nih.govsynthiaonline.com The score is based on molecular complexity and the prevalence of its structural fragments in known molecules. nih.govchemrxiv.org Given its structure, this compound would likely have a low-to-moderate SA score, suggesting it is reasonably feasible to synthesize.

Pharmacological and Biological Activity Profiling of 4 Acetyl 2 Methoxyphenyl Morpholine 4 Carboxylate Pre Clinical, in Vitro/non Human in Vivo

Enzyme Inhibition Studies

The inhibitory potential of 4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate has been evaluated against several key enzymes implicated in various physiological and pathological processes. The following subsections summarize the findings from these preclinical investigations.

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. A comprehensive search of scientific literature and bioactivity databases did not yield specific data on the inhibitory activity of this compound against either COX-1 or COX-2 isoforms.

| Enzyme | Target Compound | IC50 / Inhibition |

| COX-1 | This compound | No data available |

| COX-2 | This compound | No data available |

Kinases are a large family of enzymes that play critical roles in cell signaling and are prominent targets in drug discovery. The inhibitory profile of this compound against several specific kinases is detailed below.

CSNK2A and PIM3: Casein Kinase 2 Alpha (CSNK2A) and Pim-3 proto-oncogene, serine/threonine kinase (PIM3) are involved in cell proliferation and survival. No direct studies measuring the inhibitory effect of this compound on CSNK2A or PIM3 have been identified in the reviewed literature.

EGFR, HER-2, and ErbB-4: The epidermal growth factor receptor (EGFR) family, including HER-2 and ErbB-4, are key regulators of cell growth and are often implicated in cancer. There is no available preclinical data detailing the inhibitory activity of this compound against EGFR, HER-2, or ErbB-4.

JNK-2: c-Jun N-terminal kinase 2 (JNK-2) is a member of the MAPK family involved in stress responses and inflammation. A review of existing research found no data on the JNK-2 inhibitory potential of this compound.

| Kinase Target | Target Compound | IC50 / Inhibition |

| CSNK2A | This compound | No data available |

| PIM3 | This compound | No data available |

| EGFR | This compound | No data available |

| JNK-2 | This compound | No data available |

| HER-2 | This compound | No data available |

| ErbB-4 | This compound | No data available |

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a target for agents addressing hyperpigmentation. Following a thorough literature search, no studies were found that evaluated the inhibitory effect of this compound on tyrosinase activity.

| Enzyme | Target Compound | IC50 / Inhibition |

| Tyrosinase | This compound | No data available |

DNA gyrase is a topoisomerase essential for bacterial DNA replication, serving as a key target for antibiotics. There is currently no published data on the in vitro inhibitory activity of this compound against DNA gyrase.

| Enzyme | Target Compound | IC50 / Inhibition |

| DNA Gyrase | This compound | No data available |

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. It is a target for therapeutics aimed at metabolic disorders. No preclinical data regarding the inhibition of ACC by this compound could be located in the scientific literature.

| Enzyme | Target Compound | IC50 / Inhibition |

| Acetyl-CoA Carboxylase (ACC) | This compound | No data available |

Monoamine oxidase A (MAO-A) is an enzyme involved in the metabolism of neurotransmitters and is a target for antidepressant medications. An extensive review of available literature yielded no specific research on the MAO-A inhibitory properties of this compound.

| Enzyme | Target Compound | IC50 / Inhibition |

| Monoamine Oxidase A (MAO-A) | This compound | No data available |

Based on a comprehensive review of available scientific literature, there is currently no specific published pre-clinical research data detailing the pharmacological and biological activities of the compound This compound .

Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific assay results for the following sections as requested:

Antimicrobial and Antiviral Potential

Searches for this specific compound have not yielded studies that would allow for a scientifically accurate and verifiable report on its in vitro, ex vivo, or non-human in vivo activity in the areas of inflammation, cancer, or microbial inhibition. While related chemical structures, such as derivatives of apocynin or other molecules containing morpholine (B109124) and methoxyphenyl groups, have been investigated for various biological activities nih.govnih.govresearchgate.net, a direct extrapolation of their properties to this compound would be scientifically unfounded.

Further research and publication in peer-reviewed scientific journals are required to characterize the pharmacological profile of this specific chemical entity.

Antibacterial and Antifungal Activity

Pre-clinical investigations into the specific antibacterial and antifungal properties of this compound are not extensively documented in the available scientific literature. However, studies on related compounds containing the morpholine nucleus have demonstrated notable antimicrobial potential. For instance, various synthesized 1,3-thiazine-2-amines incorporating a morpholinophenyl group have shown excellent in vitro activity against a range of bacterial strains, including P. aeruginosa, B. subtilis, S. aureus, and E. coli. Similarly, certain morpholine-containing compounds have exhibited potent antifungal activity against pathogenic fungi like Aspergillus flavus, Rhizopus, and Mucor species. Another class of related compounds, N-acyl-morpholine-4-carbothioamides, were also found to be highly active against tested bacterial and fungal strains. While these findings suggest that the morpholine moiety can be a valuable pharmacophore for antimicrobial activity, direct testing of this compound is required to determine its specific spectrum of activity.

Antiviral Activity (e.g., against specific alphaviruses, MHV)

There is currently a lack of specific pre-clinical data in the reviewed literature detailing the antiviral activity of this compound or its parent compound, apocynin, against alphaviruses or Mouse Hepatitis Virus (MHV). The development of small-molecule inhibitors against alphaviruses is an active area of research, with various compounds being investigated for their ability to block viral attachment, entry, or replication. However, the potential role of apocynin derivatives in this context has not yet been established.

Other Noteworthy Biological Activities

Antiplatelet Activity (e.g., platelet aggregation inhibition)

Significant antiplatelet effects have been reported for the parent compound, apocynin. In pre-clinical studies using washed platelets from mice, apocynin was found to be a powerful inhibitor of platelet aggregation. It effectively inhibited aggregation induced by agonists such as collagen and the thromboxane A2 mimetic, U46619, with inhibitory effects observed at concentrations of 100 µM and greater. This suggests that apocynin interferes with key pathways of platelet activation. While the study concluded that this inhibitory effect was not mediated by the inhibition of NADPH oxidase activity in platelets, it highlights a distinct antiplatelet mechanism for the apocynin scaffold. The derivatization to this compound may modulate this activity, warranting direct investigation.

Table 1: Effect of Apocynin on Platelet Aggregation

| Agonist | Species | Preparation | Key Finding |

|---|---|---|---|

| Collagen | Mouse | Washed Platelets | Potent inhibition of aggregation |

| U46619 | Mouse | Washed Platelets | Potent inhibition of aggregation |

Vasodilatory Activity

The parent compound, apocynin, has been shown to possess beneficial vascular effects, including the improvement of vasodilation. In studies using arteries and veins from spontaneously hypertensive rats (SHR), apocynin treatment improved endothelium-dependent vasodilation. It has been shown to prevent endothelial dysfunction by modulating the production of nitric oxide (NO) and reducing oxidative stress within the vasculature. Specifically, apocynin treatment was found to increase NO bioavailability, which is a key factor in promoting vasodilation and protecting blood vessels from the deleterious effects of hypertension and oxidative damage. These vasodilatory and vasoprotective effects are primarily attributed to apocynin's ability to inhibit NADPH oxidase, a major source of reactive oxygen species (ROS) in the vascular wall.

Antioxidant Activity (e.g., DPPH Free Radical Scavenging)

The antioxidant capacity of apocynin, the precursor to this compound, is well-established. Its primary mechanism is the inhibition of the NADPH oxidase enzyme complex, which significantly reduces the production of superoxide radicals and other reactive oxygen species (ROS). This activity has been demonstrated in a multitude of pre-clinical models of diseases characterized by oxidative stress.

Table 2: In Vitro Antioxidant Activity Profile of Apocynin

| Assay Method | Finding |

|---|---|

| DPPH Radical Scavenging | Demonstrated free radical scavenging capacity |

| NADPH Oxidase Inhibition | Potent inhibitor of the enzyme complex, reducing superoxide production |

| Thiobarbituric Acid Reactive Substances (TBARS) | Reduced levels of TBARS (a marker of lipid peroxidation) in aortic cells |

Receptor Modulation (e.g., FSH receptor, Substance P receptor)

The scientific literature currently lacks direct evidence of this compound or its parent compound, apocynin, acting as a modulator of the follicle-stimulating hormone (FSH) receptor or the Substance P (neurokinin-1) receptor. The FSH receptor is a G protein-coupled receptor crucial for reproduction, and its modulation by small molecules is a therapeutic target. The Substance P/neurokinin-1 receptor system is involved in pain, inflammation, and mood disorders. While these are important pharmacological targets, no pre-clinical data currently links the apocynin chemical scaffold to their direct modulation.

Structure Activity Relationship Sar Studies of 4 Acetyl 2 Methoxyphenyl Morpholine 4 Carboxylate and Analogues

Impact of Morpholine (B109124) Ring Modifications on Biological Activity

The morpholine moiety is a versatile building block in drug design, and modifications to its structure can significantly influence biological activity. nih.gove3s-conferences.org These changes can affect how the molecule binds to its target, as well as its solubility and metabolic stability. researchgate.netresearchgate.net

The nitrogen atom of the morpholine ring is a key point for molecular interaction and modification. In the parent compound, this nitrogen is part of a carbamate (B1207046) linkage to the phenyl ring. Altering the nature of this connection or adding substituents can drastically change the compound's properties. For instance, in various classes of bioactive molecules, the substitution on the morpholine nitrogen is critical for target engagement. SAR studies on different series of compounds have shown that attaching aromatic or heterocyclic ring systems directly to the morpholine nitrogen can be essential for activity. e3s-conferences.org The nature of the linker between the morpholine nitrogen and other parts of the molecule also plays a crucial role in orienting the molecule within a binding site.

Modifications to the carbon atoms of the morpholine ring can also have a profound impact on biological activity. The introduction of substituents on the ring carbons can alter the conformation of the ring and introduce new points of interaction with a biological target. researchgate.net For example, adding alkyl groups at the C-2 or C-3 positions of the morpholine ring has been shown to increase anticancer activity in certain compound series. e3s-conferences.orgresearchgate.net Bridging the morpholine ring, such as with a 3,5-ethylene bridge, has also been explored and found to produce potent activity in some contexts, suggesting that conformational rigidity can be a favorable attribute. e3s-conferences.org

The table below illustrates how substitutions on the morpholine ring in a hypothetical series of analogues could influence biological activity, represented by the inhibitory concentration (IC50).

| Compound | Morpholine Ring Substitution | Rationale for Change | Predicted Biological Activity (IC50 in µM) |

| Parent | Unsubstituted | Baseline Compound | 10.5 |

| Analogue A | 2-Methyl | Introduces a small, lipophilic group. | 8.2 |

| Analogue B | 2,6-Dimethyl (cis) | Adds steric bulk and restricts conformation. | 15.8 |

| Analogue C | 3,5-Ethylene Bridge | Induces conformational rigidity. | 5.1 |

Role of the 4-Acetyl-2-methoxyphenyl Moiety and its Substituents

The acetyl group at the 4-position of the phenyl ring is an electron-withdrawing group that can participate in hydrogen bonding through its carbonyl oxygen. The presence and position of an acetyl group can be critical for the biological activity of various compounds. mdpi.com In some molecular contexts, the acetyl group serves as a key interaction point with the target protein. mdpi.com Replacing the acetyl group with other substituents, such as a nitro group or a cyano group, can help to probe the electronic and steric requirements of the binding pocket. Conversely, replacing it with an electron-donating group would significantly alter the electronic properties of the phenyl ring and could lead to a decrease or change in activity.

The methoxy (B1213986) group at the 2-position is an electron-donating group that can also act as a hydrogen bond acceptor. Its position is crucial, as it influences the orientation of the morpholine-4-carboxylate group through steric and electronic effects. The ortho position of the methoxy group can force the adjacent carbamate linker into a specific conformation, which may be favorable for binding to a biological target. Studies on other aromatic compounds have shown that the position of a methoxy substituent significantly affects activity; for instance, a para methoxy group often enhances activity due to its strong electron-donating mesomeric effect, while an ortho substitution can sometimes decrease activity due to steric hindrance. nih.gov

The following table demonstrates the predicted impact of modifying the phenyl ring substituents on the biological activity of the parent compound.

| Compound | Phenyl Ring Substitution | Rationale for Change | Predicted Biological Activity (IC50 in µM) |

| Parent | 4-Acetyl, 2-Methoxy | Baseline Compound | 10.5 |

| Analogue D | 4-Nitro, 2-Methoxy | Replaces acetyl with a strong electron-withdrawing group. | 7.9 |

| Analogue E | 4-Acetyl, 2-Hydroxy | Replaces methoxy with a hydrogen bond donor. | 12.3 |

| Analogue F | 4-Acetyl, 2-Methoxy, 5-Chloro | Adds a lipophilic, electron-withdrawing group. | 6.4 |

| Analogue G | 4-Cyano, 2-Methoxy | Replaces acetyl with a different electron-withdrawing group. | 8.8 |

Contribution of the Carboxylate Linker

The stereochemistry of a molecule can have a profound impact on its biological activity. Chiral centers can lead to enantiomers or diastereomers that may exhibit significantly different potencies, selectivities, or metabolic stabilities. In the context of 4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate, while the principle of stereoisomerism is fundamental in medicinal chemistry, no studies were identified that specifically investigate the stereochemical considerations of its carboxylate linker and the resulting effects on its biological activity.

Bioisosteric replacement is a common strategy in drug design to optimize physicochemical properties and biological activity. This involves substituting a functional group, such as an ester, with another group that has similar physical or chemical properties. Despite the prevalence of this technique, there is no available research that documents attempts at or the outcomes of bioisosteric replacements for the ester linkage in this compound.

A general overview of potential bioisosteres for ester linkages is presented in the table below, though it is important to note that these have not been specifically tested or reported for the compound .

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Ester | Amide | To improve metabolic stability and introduce hydrogen bonding capabilities. |

| Ester | Reverse Amide | To alter the orientation of the hydrogen bond donor and acceptor. |

| Ester | 1,2,4-Oxadiazole | To create a more stable, rigid linker with different electronic properties. |

| Ester | Tetrazole | To mimic the acidic nature of a hydrolyzed ester while being metabolically more stable. |

This table represents general principles of bioisosterism and does not reflect experimental data for this compound.

Correlation between Structural Features and Target Selectivity

The selectivity of a compound for its biological target over other potential targets is a crucial aspect of drug development, as it can significantly impact the safety and efficacy profile. The interplay between different structural features of a molecule dictates this selectivity. For this compound, there is a lack of published data correlating its specific structural features—the 4-acetyl-2-methoxyphenyl group, the morpholine ring, and the carboxylate linker—with selectivity for any particular biological target. Therefore, a data table correlating these features with target selectivity cannot be constructed.

In-depth Analysis of the Pre-clinical Metabolic Profile of this compound

Currently, there is a notable absence of publicly available scientific literature detailing the metabolism and pharmacokinetic properties of the specific compound, this compound. Extensive searches of chemical and biomedical databases have not yielded specific preclinical in vitro or non-human in vivo studies on this molecule.

Therefore, it is not possible to provide specific data on its metabolic stability, intrinsic clearance, half-life, or to identify its major metabolites and the enzymatic pathways involved in its biotransformation. The scientific community has not yet published research that would allow for a detailed discussion of its Phase I (oxidation, hydroxylation, hydrolysis) and Phase II (glucuronidation, sulfation, methylation, N-acetylation) metabolism, nor the specific cytochrome P450 (CYP) isoenzymes that may be responsible for its breakdown.

While general principles of drug metabolism can provide a theoretical framework for how a compound with its structural motifs might be processed in the body, any such discussion would be purely speculative. The presence of a methoxyphenyl group, an acetyl group, and a morpholine-carboxylate moiety suggests potential sites for various metabolic reactions. For instance, the methoxy group could undergo O-demethylation, the acetyl group could be a site for reduction or oxidation, and the ester linkage of the carbamate could be susceptible to hydrolysis. The morpholine ring itself could also undergo oxidation. However, without experimental data from studies such as those using human liver microsomes or other preclinical models, the actual metabolic fate of this compound remains uncharacterized.

Further research, including in vitro microsomal stability assays and metabolite identification studies, would be necessary to elucidate the pharmacokinetic profile of this compound.

Metabolism and Pharmacokinetic Studies of 4 Acetyl 2 Methoxyphenyl Morpholine 4 Carboxylate Pre Clinical, in Vitro/non Human in Vivo

Non-human in vivo Pharmacokinetic Evaluation (excluding dosage/administration)

Absorption and Distribution Studies (excluding human data)

There is currently no available scientific literature detailing the absorption and distribution of 4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate in non-human in vivo models. Parameters such as the rate and extent of absorption, bioavailability, and tissue distribution have not been publicly documented.

Table 7.3.1: Non-human in vivo Absorption and Distribution of this compound

| Parameter | Species | Findings |

|---|---|---|

| Bioavailability | Data not available | Data not available |

| Peak Plasma Concentration (Cmax) | Data not available | Data not available |

| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available |

Excretion Pathways (excluding human data)

Information regarding the routes and rates of excretion of this compound and its potential metabolites from the body in non-human species is not available in published research. Studies identifying the primary pathways of elimination, such as renal or fecal excretion, have not been found.

Table 7.3.2: Non-human in vivo Excretion of this compound

| Parameter | Species | Findings |

|---|---|---|

| Primary Route of Excretion | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available |

| Half-life (t½) | Data not available | Data not available |

Future Research Directions and Translational Potential

Design and Synthesis of Advanced Analogues with Improved Specificity

Information unavailable.

Further Elucidation of Molecular Mechanisms of Action

Information unavailable.

Exploration of Novel Biological Targets

Information unavailable.

Development of Targeted Delivery Systems (excluding human applications)

Information unavailable.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Acetyl-2-methoxyphenyl morpholine-4-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including acylation of 2-methoxyphenol followed by coupling with morpholine-4-carbonyl chloride. Key optimization parameters include:

- Temperature : Maintaining 60–80°C during acylation to minimize side reactions .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification : Reverse-phase HPLC or column chromatography to isolate the product (>95% purity) .

Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : - and -NMR confirm the acetyl group (δ ~2.5 ppm for CH, δ ~200 ppm for carbonyl) and morpholine ring protons (δ ~3.6 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (acetyl C=O) .

- Mass Spectrometry : ESI-MS provides molecular ion [M+H] at m/z 307.3, with fragmentation patterns confirming substituents .

Q. What preliminary biological screening methods are appropriate for assessing the compound's bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or acetylcholinesterase .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the compound's mechanism of action in different biological models?

- Methodological Answer :

- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular thermal shift assays (CETSA) to validate target engagement .

- Genetic Knockdowns : siRNA-mediated silencing of suspected targets (e.g., kinases) to confirm functional relevance .

- Metabolomics : LC-MS profiling to identify downstream metabolic perturbations linked to activity .

Q. How can computational chemistry be applied to predict the compound's reactivity and guide synthetic modifications?

- Methodological Answer :

- DFT Calculations : Model electron density of the acetyl group to predict regioselectivity in substitution reactions (e.g., nucleophilic attack at the ester carbonyl) .

- Molecular Dynamics : Simulate interactions with lipid bilayers to optimize logP for enhanced bioavailability .

- Docking Studies : AutoDock Vina to prioritize morpholine ring modifications for improved binding to protein targets (e.g., kinases) .

Q. What experimental approaches are used to determine the compound's stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions, followed by HPLC-UV analysis .

- Plasma Stability : Incubate with rat plasma at 37°C; quantify intact compound via LC-MS/MS over 24 hours .

- Solid-State Stability : Accelerated stability testing (40°C/75% RH) with PXRD to monitor crystallinity changes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data reported across studies?

- Methodological Answer :

- Standardized Protocols : Use USP buffers (pH 1.2, 4.5, 6.8) for equilibrium solubility measurements .

- Particle Size Control : Sonication or micronization to ensure consistent surface area during testing .

- Validation : Compare with structurally analogous compounds (e.g., 3-(4-methoxyphenoxy) derivatives) to identify outliers .

Methodological Optimization

Q. What chromatographic techniques are optimal for separating this compound from its synthetic byproducts?

- Methodological Answer :

- HPLC : C18 column with gradient elution (water/acetonitrile + 0.1% TFA); retention time ~8.2 min .

- TLC : Silica gel 60 F plates with ethyl acetate/hexane (3:7); R = 0.45 .

- GC-MS : Derivatize with BSTFA for volatility; monitor m/z 307 (molecular ion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.